5,5-Dimethyl-2-hexene

Overview

Description

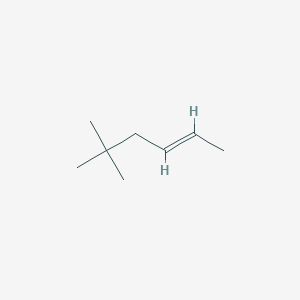

5,5-Dimethyl-2-hexene, also known as DMH, is a hydrocarbon compound that belongs to the family of alkenes. It is a colorless liquid with a strong odor and is highly flammable. DMH is commonly used in the field of scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Adsorption and Reaction Studies

- IR Study of Adsorption and Reaction : A study on the adsorption and reaction of 1-butene on H-ZSM-5, which relates to the behavior of similar compounds like 5,5-Dimethyl-2-hexene, showed the conversion of adsorbed butenes to different products under specific conditions (Kondo et al., 1997).

Chemical Reactions and Catalysis

- Catalytic Isomerization : Research on the isomerization of 1-hexene over H-ZSM-5 zeolite highlights the variety of processes including double bond shift and skeletal rearrangement, which are relevant for understanding reactions involving 5,5-Dimethyl-2-hexene (Abbot et al., 1985).

- Oxidative Cyclization : A study demonstrated the ruthenium complex-catalyzed oxidative cyclization of 4-Penten-1-ols, which could potentially apply to similar compounds like 5,5-Dimethyl-2-hexene (Kondo et al., 2003).

Fuel Applications

- Renewable Jet and Diesel Fuels : A process has been developed for the conversion of 1-hexene to jet and diesel fuels, which may inform similar applications for 5,5-Dimethyl-2-hexene (Harvey & Meylemans, 2014).

Polymerization and Material Science

- Functionalization of Polyethylenes : A study on the copolymerization of ethylene with various compounds, including those structurally related to 5,5-Dimethyl-2-hexene, provides insights into material science applications (Aaltonen & Löfgren, 1997).

Chemical Mechanisms

- Mechanism Studies : Investigations into the reactions of hindered primary alkyl halides with lithium dialkylamides, involving compounds similar to 5,5-Dimethyl-2-hexene, give insights into reaction mechanisms (Ashby et al., 1993).

Spectroscopic Analysis

- Spectroscopic Investigation : A study on the activation of a chromium-pyrrolyl ethene trimerization catalyst, which may involve compounds akin to 5,5-Dimethyl-2-hexene, offers insights into spectroscopic analysis methods (Venderbosch et al., 2018).

Hexene Decomposition

- Hexene Decomposition in Flames : Research on the decomposition and hydrocarbon growth processes for hexenes in nonpremixed flames can be relevant to understanding the behavior of 5,5-Dimethyl-2-hexene in similar conditions (McEnally & Pfefferle, 2005).

Chemical Synthesis

- Synthesis of Renewable Fuels : Studies on the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene provide a basis for similar synthesis processes involving 5,5-Dimethyl-2-hexene (Harvey & Quintana, 2010).

Reactions with Alkyl Halides

- Reactions of Carbene with Alkyl Halides : Investigation into the reactions of carbene bearing unprotected hydroxy groups, which might be structurally similar to 5,5-Dimethyl-2-hexene, offers insights into organic synthesis (Tomioka & Nunome, 1990).

Catalytic Performance

- Isomerization over Bimetallic Zeolite Catalysts : A study on the isomerization of hexenes to 2,3-Dimethyl-2-butene, using zeolite catalysts, provides insights into the catalytic performance relevant to 5,5-Dimethyl-2-hexene (Wu Zhi, 2002).

Electrochemical Reduction

- Electrochemical Reduction Studies : Research on the direct reduction of dibromohexane at silver cathodes, including derivatives similar to 5,5-Dimethyl-2-hexene, contributes to understanding electrochemical processes (Martin et al., 2015).

Future Directions

properties

IUPAC Name |

(E)-5,5-dimethylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJLSKAFZXSQH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-hexene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide](/img/structure/B3327619.png)

![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)

![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)